molecular formula C14H19NO3 B13642837 Tert-butyl (5-acetyl-2-methylphenyl)carbamate

Tert-butyl (5-acetyl-2-methylphenyl)carbamate

Cat. No.: B13642837
M. Wt: 249.30 g/mol
InChI Key: LQYCISXLVFNBBN-UHFFFAOYSA-N
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Description

Tert-butyl (5-acetyl-2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure, which combines a tert-butyl group, an acetyl group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-acetyl-2-methylphenyl)carbamate typically involves the reaction of 5-acetyl-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

  • Dissolve 5-acetyl-2-methylphenol in anhydrous dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or distillation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-acetyl-2-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: 5-carboxy-2-methylphenyl carbamate.

    Reduction: 5-(1-hydroxyethyl)-2-methylphenyl carbamate.

    Substitution: Various alkyl or aryl carbamates depending on the substituent used.

Mechanism of Action

The mechanism of action of tert-butyl (5-acetyl-2-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can be reversible or irreversible depending on the structure of the carbamate and the enzyme involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-acetyl-2-methylphenyl)carbamate is unique due to the presence of the acetyl group, which imparts specific chemical reactivity and biological activity. The combination of the tert-butyl and acetyl groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-(5-acetyl-2-methylphenyl)carbamate

InChI

InChI=1S/C14H19NO3/c1-9-6-7-11(10(2)16)8-12(9)15-13(17)18-14(3,4)5/h6-8H,1-5H3,(H,15,17)

InChI Key

LQYCISXLVFNBBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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